
Silane, trimethyl(1-oxo-4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-oxo-4-phenylbutyl)- is a chemical compound with the molecular formula C13H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a trimethylsilyl group and a 1-oxo-4-phenylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-oxo-4-phenylbutyl)- typically involves the reaction of trimethylchlorosilane with 1-oxo-4-phenylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-oxo-4-phenylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-oxo-4-phenylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Different silanes depending on the reducing agent used.
Substitution: Various substituted silanes.
Scientific Research Applications
Silane, trimethyl(1-oxo-4-phenylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-oxo-4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for sensitive functional groups in organic synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with only a trimethylsilyl group.
Phenyltrimethylsilane: Contains a phenyl group in addition to the trimethylsilyl group.
Butyltrimethylsilane: Contains a butyl group instead of the 1-oxo-4-phenylbutyl group.
Uniqueness
Silane, trimethyl(1-oxo-4-phenylbutyl)- is unique due to the presence of both a trimethylsilyl group and a 1-oxo-4-phenylbutyl group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142981-60-0 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
4-phenyl-1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)13(14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
IOUSNDHLJQNKDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


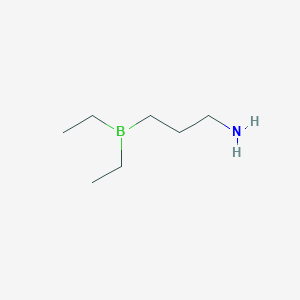
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)

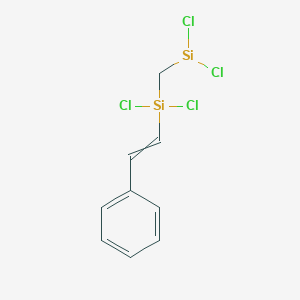
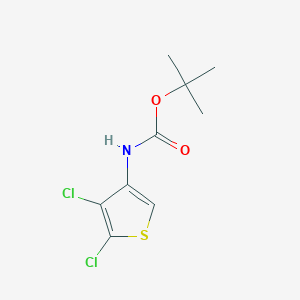
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
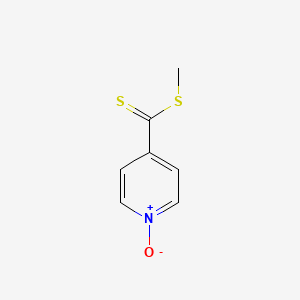

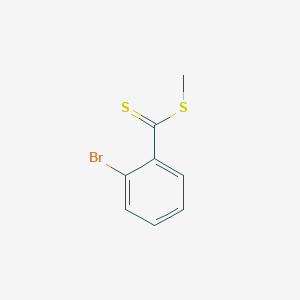
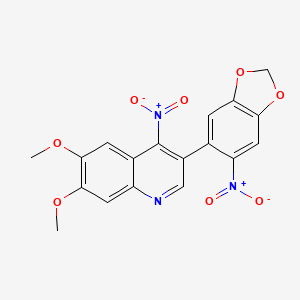
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
